molecular formula C11H13N3O3 B1586377 1-(3-Nitrobenzoyl)piperazine CAS No. 341529-34-8

1-(3-Nitrobenzoyl)piperazine

Cat. No.: B1586377
CAS No.: 341529-34-8
M. Wt: 235.24 g/mol
InChI Key: RTCPOEOGSICKJP-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzoyl)piperazine is a useful research compound. Its molecular formula is C11H13N3O3 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioorthogonal Labeling and XRD Studies

A study focused on the synthesis and characterization of novel, functionalized piperazine derivatives, including nitro derivatives, for bioorthogonal labeling. These compounds were thoroughly characterized using NMR, MS, elemental analysis, and lipophilicity studies. The conformational behavior and potential as 18F-building blocks for bioorthogonal labeling were examined, with specific nitropiperazines reacted with [18F]F– for future labeling purposes. This research underscores the potential of nitro-substituted piperazines in bioorthogonal labeling applications (Mamat, Pretze, Gott, & Köckerling, 2016).

Antitubercular and Antimycobacterial Activity

Nitrobenzothiazinone (BTZ) derivatives, including those with N-piperazine substituents, have shown excellent antitubercular activity against Mycobacterium tuberculosis. These compounds offer low cytotoxicity and improved pharmacokinetic profiles, positioning them as promising candidates for tuberculosis treatment (Xiong et al., 2018).

Antifungal and Antimicrobial Agents

Piperazine derivatives have been explored for their antifungal and antimicrobial properties. For example, fluconazole derivatives bearing nitrotriazole or piperazine ethanol side chains have been synthesized and demonstrated excellent antifungal activity against a range of fungi, including fluconazole-resistant strains (Sadeghpour et al., 2017). Another study highlighted the synthesis of piperazine derivatives with significant antibacterial and antifungal properties, emphasizing the potential of these compounds in combating microbial infections (Suryavanshi & Rathore, 2017).

Leishmanicidal Activity

A series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles were synthesized and evaluated for their in vitro leishmanicidal activity. These compounds displayed strong activity against Leishmania major promastigotes, with certain analogs exhibiting better efficacy than the reference drug pentostam, highlighting their potential as leishmanicidal agents (Foroumadi et al., 2005).

Biochemical Analysis

Cellular Effects

The effects of 1-(3-Nitrobenzoyl)piperazine on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of key signaling molecules, leading to changes in downstream cellular responses. In cancer cells, this compound has demonstrated cytotoxic effects, inducing apoptosis through the activation of caspases and the mitochondrial pathway . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions such as proliferation and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the inhibition of specific enzymes by binding to their active sites. This binding can result in the inhibition or activation of the enzyme, depending on the nature of the interaction. Additionally, the compound can induce changes in gene expression by interacting with DNA or RNA-binding proteins, leading to alterations in transcriptional activity. The nitrobenzoyl group of this compound is also involved in redox reactions, which can generate reactive oxygen species and influence cellular redox homeostasis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, particularly in the presence of light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating its potential for long-term biochemical modulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can induce significant toxicity and adverse effects. Studies have shown that there is a threshold dose beyond which the compound’s cytotoxic effects become pronounced, leading to cell death and tissue damage. These findings underscore the importance of careful dosage optimization in therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, influencing overall metabolic homeostasis. Additionally, this compound can affect the levels of key metabolites, thereby modulating cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s bioavailability and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects. For example, the presence of this compound in the mitochondria can enhance its ability to modulate mitochondrial function and induce apoptosis .

Properties

IUPAC Name

(3-nitrophenyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c15-11(13-6-4-12-5-7-13)9-2-1-3-10(8-9)14(16)17/h1-3,8,12H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCPOEOGSICKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80375061
Record name 1-(3-nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341529-34-8
Record name 1-(3-nitrobenzoyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80375061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 341529-34-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.